

Spectroscopic Analysis of Methyl 2-Furoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-furoylacetate

Cat. No.: B1346251

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-furoate, a significant heterocyclic compound utilized in the pharmaceutical, flavor, and fragrance industries. Due to the limited availability of comprehensive public data for "**Methyl 2-furoylacetate**," this guide focuses on the closely related and extensively characterized compound, Methyl 2-furoate. The spectroscopic data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are crucial for the structural elucidation and quality control of this compound. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data, and a workflow visualization to facilitate a deeper understanding of the spectroscopic characterization of furan derivatives.

Data Presentation

The following tables summarize the key spectroscopic data for Methyl 2-furoate.

Table 1: ¹H NMR Spectroscopic Data of Methyl 2-furoate

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.60	dd	1.8, 0.8	H-5
7.19	dd	3.6, 0.8	H-3
6.52	dd	3.6, 1.8	H-4
3.90	s	-	-OCH ₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of Methyl 2-furoate

Chemical Shift (δ) ppm	Assignment
159.16	C=O
146.46	C-5
144.77	C-2
117.98	C-3
111.93	C-4
51.84	-OCH ₃

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Table 3: Infrared (IR) Spectroscopic Data of Methyl 2-furoate

Wavenumber (cm ⁻¹)	Assignment
~3140	C-H stretching (aromatic)
~2960	C-H stretching (aliphatic)
~1720	C=O stretching (ester)
~1580, 1480	C=C stretching (furan ring)
~1290, 1180	C-O stretching (ester)
~760	C-H bending (out-of-plane)

Table 4: Mass Spectrometry (MS) Data of Methyl 2-furoate

m/z	Relative Intensity (%)	Assignment
126	47.03	[M] ⁺ (Molecular Ion)
95	99.99	[M - OCH ₃] ⁺
67	-	[Furan] ⁺
39	43.82	-

Ionization Method: Electron Ionization (EI)[\[1\]](#)

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of Methyl 2-furoate (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

- ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A sufficient number of scans is essential due to the low natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

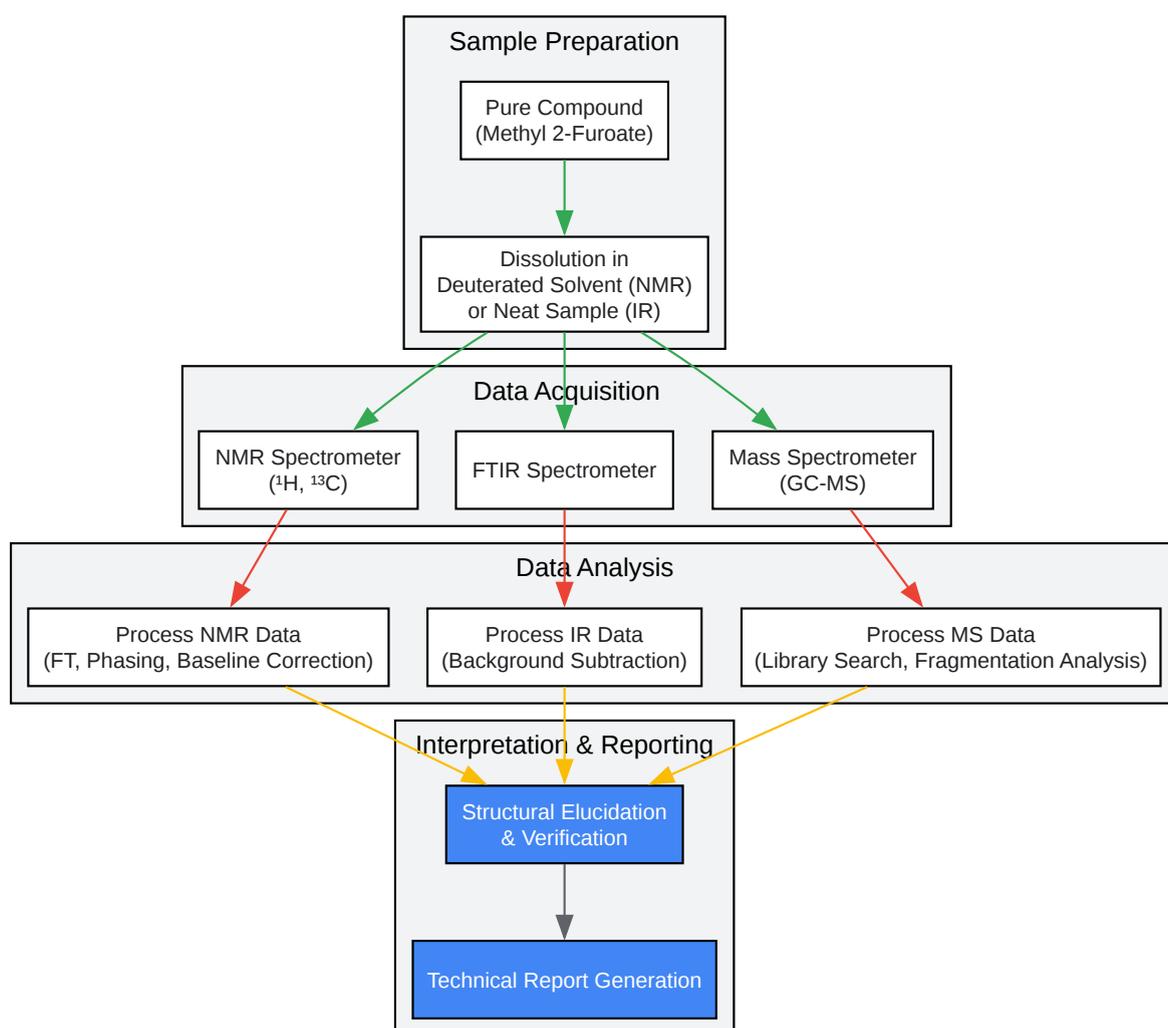
- Sample Preparation: A neat liquid sample of Methyl 2-furoate is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or salt plates is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Electron Ionization (EI) is a common method used for this type of molecule, typically with an electron energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like Methyl 2-furoate.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. Methyl 2-furoate | C₆H₆O₃ | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]
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